molecular formula C22H26O4 B11713984 4-Acetylphenyl 4-(heptyloxy)benzoate CAS No. 55097-85-3

4-Acetylphenyl 4-(heptyloxy)benzoate

Cat. No.: B11713984
CAS No.: 55097-85-3
M. Wt: 354.4 g/mol
InChI Key: RQXCDZBYCAVLFK-UHFFFAOYSA-N
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Description

4-Acetylphenyl 4-(heptyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzoate moiety through a heptyloxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-acetylphenol with 4-(heptyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetylphenyl 4-(heptyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to modulation of biochemical pathways. The acetyl group can participate in acetylation reactions, affecting protein function and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylphenyl 4-(heptyloxy)benzoate is unique due to the combination of its acetyl, phenyl, and heptyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

55097-85-3

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

(4-acetylphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C22H26O4/c1-3-4-5-6-7-16-25-20-12-10-19(11-13-20)22(24)26-21-14-8-18(9-15-21)17(2)23/h8-15H,3-7,16H2,1-2H3

InChI Key

RQXCDZBYCAVLFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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